TSPO Binding Affinity: 271 nM Ki Differentiates This Compound from Weaker Benzimidazole-Derived TSPO Ligands
In a competition binding assay, (1H-1,3-benzodiazol-2-yl)(cyclohexyl)methanamine exhibited a Ki of 271 nM for the human translocator protein (TSPO), also known as the peripheral benzodiazepine receptor [1]. In contrast, a series of benzimidazole carboxamide derivatives, when evaluated in the same radioligand displacement assay using [³H]PK-11195, predominantly displayed Ki values >10,000 nM or in the low micromolar range (e.g., 3061 nM, 3282 nM) for the wild-type TSPO [2]. This represents an approximately 11-fold to >37-fold improvement in binding affinity relative to these structurally related benzimidazole analogs.
| Evidence Dimension | Binding Affinity (Ki) to Human TSPO |
|---|---|
| Target Compound Data | Ki = 271 nM |
| Comparator Or Baseline | Benzimidazole carboxamide derivatives (e.g., Compound 5: Ki = 3061 ± 1380 nM; multiple compounds >10,000 nM) |
| Quantified Difference | Approximately 11-fold to >37-fold lower Ki (higher affinity) |
| Conditions | Radioligand competition binding assay; [³H]PK-11195 (10 nM) displacement; HEK-293 membranes expressing wild-type human TSPO |
Why This Matters
Higher TSPO binding affinity enables more robust target engagement in cellular and biochemical assays, reducing the compound quantity required for experiments and improving signal-to-noise ratios.
- [1] BindingDB. BDBM50605927 (CHEMBL5172913). Ki = 271 nM for Translocator protein (TSPO). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50605927 View Source
- [2] PMC7489257, Table 2. Binding affinities (Ki) of indole and benzimidazole carboxamides to wild type and A147T TSPO-expressing HEK-293 membranes. https://pmc.ncbi.nlm.nih.gov/articles/PMC7489257/table/tab2/ View Source
